2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that incorporates two key structural motifs: a triazolo[1,5-c]quinazoline ring system and a 4-bromo-3-methyl-1H-pyrazole substituent linked via an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. The initial step often includes the formation of the triazolo[1,5-c]quinazoline core, followed by the introduction of the 4-bromo-3-methyl-1H-pyrazole moiety through a substitution reaction. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen functionalities, while substitution reactions could introduce various substituents into the pyrazole or quinazoline rings.
Scientific Research Applications
2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
- 2-[2-(4-fluoro-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Uniqueness
Compared to similar compounds, 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
2-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6/c1-10-12(16)8-21(19-10)7-6-14-18-15-11-4-2-3-5-13(11)17-9-22(15)20-14/h2-5,8-9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJPVFFVBVUESW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC2=NN3C=NC4=CC=CC=C4C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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